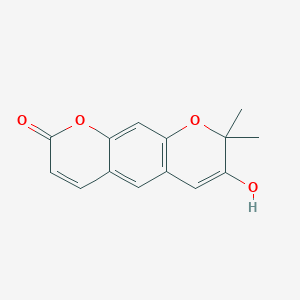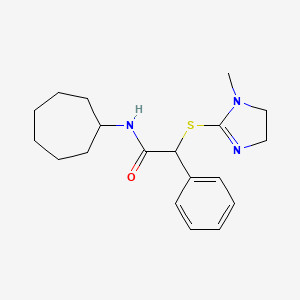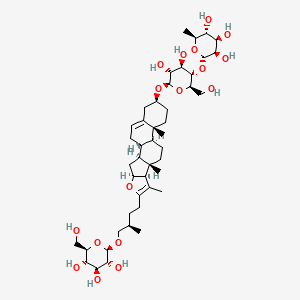
Oxamyl oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-methylcarbamoyloxyimino-2-(methylthio)acetamide , is an oximino carbamate compound. It is primarily known for its role as a degradation product of oxamyl, a widely used nematicide and insecticide. Oxamyl oxime is formed through the microbial degradation of oxamyl in soil environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxamyl oxime can be synthesized through the hydrolysis of oxamyl. This process involves the use of specific bacterial strains that possess the ability to degrade oxamyl into this compound. These bacteria utilize oxamyl as a carbon and nitrogen source, leading to the formation of this compound .
Industrial Production Methods: While the industrial production of this compound is not as common as its synthesis in laboratory settings, it can be produced through controlled microbial degradation processes. This involves the use of selective mineral salts media where oxamyl serves as the sole carbon and nitrogen source .
Chemical Reactions Analysis
Types of Reactions: Oxamyl oxime undergoes various chemical reactions, including:
Hydrolysis: The hydrolysis of oxamyl leads to the formation of this compound.
Oxime Click Chemistry: This involves the reaction of oximes with aldehydes or ketones to form oxime ethers.
Common Reagents and Conditions:
Hydroxylamine: Used in the formation of oximes from aldehydes or ketones.
Catalysts: Various catalysts can be used to facilitate oxime click chemistry reactions.
Major Products Formed:
Oxime Ethers: Formed through oxime click chemistry reactions.
Scientific Research Applications
Oxamyl oxime has several scientific research applications, including:
Bioremediation: It is used in the bioremediation of oxamyl-contaminated soils.
Pesticide Research: It is studied as a degradation product of oxamyl in pesticide research.
Environmental Studies: Its formation and degradation are studied to understand the environmental fate of oxamyl.
Mechanism of Action
Oxamyl oxime, as a degradation product of oxamyl, does not have a direct mechanism of action. oxamyl itself functions as an acetylcholinesterase inhibitor. It obstructs the breakdown of acetylcholine, leading to overstimulation of the nervous system in insects and nematodes, causing paralysis and death .
Comparison with Similar Compounds
Aldicarb: Another oximino carbamate nematicide.
Methomyl: Structurally related to oxamyl and also undergoes similar microbial degradation.
Carbofuran and Carbaryl: Aryl-methyl carbamates that share the carbamate moiety with oxamyl.
Uniqueness: Oxamyl oxime is unique due to its formation through the specific microbial degradation of oxamyl. Its role in bioremediation and environmental studies highlights its importance in understanding the fate of carbamate pesticides in soil environments .
Properties
CAS No. |
66344-33-0 |
|---|---|
Molecular Formula |
C5H10N2O2S |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
methyl (1E)-2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate |
InChI |
InChI=1S/C5H10N2O2S/c1-7(2)5(8)4(6-9)10-3/h9H,1-3H3/b6-4+ |
InChI Key |
KIDWGGCIROEJJW-GQCTYLIASA-N |
Isomeric SMILES |
CN(C)C(=O)/C(=N\O)/SC |
Canonical SMILES |
CN(C)C(=O)C(=NO)SC |
physical_description |
White solid; [CAMEO] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B11929832.png)
![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)






![heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11929886.png)
![4-[[3-[2-chloro-6-(trifluoromethyl)phenyl]-5-(1H-pyrrol-3-yl)-1,2-oxazol-4-yl]methylamino]benzoic acid](/img/structure/B11929897.png)


![N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine](/img/structure/B11929903.png)
![3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic Acid](/img/structure/B11929918.png)
